molecular formula C17H13N3O5S2 B2681738 Ethyl 2-(5-nitrothiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate CAS No. 307510-60-7

Ethyl 2-(5-nitrothiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2681738
CAS No.: 307510-60-7
M. Wt: 403.43
InChI Key: FOSQVTPQHYDQAE-UHFFFAOYSA-N
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Description

Ethyl 2-(5-nitrothiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate is a complex organic compound belonging to the class of thiourea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-nitrothiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate typically involves multiple steps, starting with the nitration of thiophene to produce 5-nitrothiophene. This intermediate is then reacted with phenylthiazole under specific conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This might include the use of continuous flow reactors and advanced purification techniques to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(5-nitrothiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: In biological research, Ethyl 2-(5-nitrothiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate has been shown to inhibit autophagy, a cellular degradation process. This property makes it useful in studying cellular processes and developing therapeutic agents.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which Ethyl 2-(5-nitrothiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate exerts its effects involves the inhibition of autophagosome-lysosome fusion. This inhibition is achieved by preventing the recruitment of syntaxin 17 to autophagosomes, thereby blocking the fusion process. The molecular targets and pathways involved include the SNARE complex and the autophagy-related proteins.

Comparison with Similar Compounds

  • Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate

  • Other thiourea derivatives

Uniqueness: Ethyl 2-(5-nitrothiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate is unique in its ability to specifically inhibit autophagosome-lysosome fusion without affecting other cellular processes. This specificity makes it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-[(5-nitrothiophene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5S2/c1-2-25-16(22)14-13(10-6-4-3-5-7-10)18-17(27-14)19-15(21)11-8-9-12(26-11)20(23)24/h3-9H,2H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSQVTPQHYDQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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